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molecular formula C12H10ClNO2 B8568732 Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1)

Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1)

Cat. No. B8568732
M. Wt: 235.66 g/mol
InChI Key: BJTUFABCKIEIGB-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

At room temperature, methyl 4-(3-pyridyl)benzoate (1.76 g) was dissolved in a mixed solvent of 1N hydrochloric acid (50 ml) and dioxane (50 ml), followed by heating under reflux for 4 hours. The solvent was then distilled off under reduced pressure. Tetrahydrofuran was added to the residue, followed by washing, whereby the title compound (1.55 g, 93%) was obtained as a colorless solid.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=2)[CH:2]=1.[ClH:17]>O1CCOCC1>[ClH:17].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Tetrahydrofuran was added to the residue
WASH
Type
WASH
Details
by washing

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CC(=CC=C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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